molecular formula C24H23FN2O7S B12063134 Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Cat. No.: B12063134
M. Wt: 502.5 g/mol
InChI Key: HXQAKINTFZYCBL-UHFFFAOYSA-N
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Description

Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by its unique structural features, including a fluorophenyl group, a trimethoxybenzamido group, and a thiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the fluorophenyl and trimethoxybenzamido groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of thiophene compounds have been studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, thiophene derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The specific biological activity of Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate would need to be evaluated through experimental studies.

Industry

In industry, this compound may find applications in the development of advanced materials, such as organic semiconductors, dyes, and polymers. Its unique electronic properties make it a potential candidate for use in electronic devices and other high-tech applications.

Mechanism of Action

The mechanism of action of Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate would depend on its specific interactions with molecular targets. Potential targets may include enzymes, receptors, and other proteins involved in various biological pathways. Detailed studies would be required to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate include other thiophene derivatives with various substituents. Examples include:

  • 2-Aminothiophene derivatives
  • 3-Carboxythiophene derivatives
  • 4-Methylthiophene derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Comparative studies with similar compounds would help highlight its unique features and potential advantages.

Properties

Molecular Formula

C24H23FN2O7S

Molecular Weight

502.5 g/mol

IUPAC Name

methyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H23FN2O7S/c1-12-18(24(30)34-5)23(35-20(12)22(29)26-15-9-7-6-8-14(15)25)27-21(28)13-10-16(31-2)19(33-4)17(11-13)32-3/h6-11H,1-5H3,(H,26,29)(H,27,28)

InChI Key

HXQAKINTFZYCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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